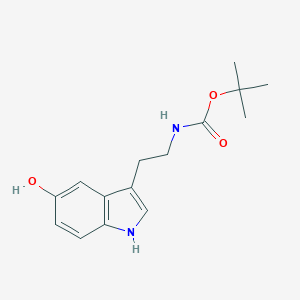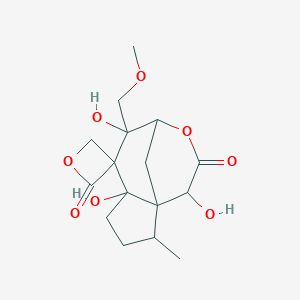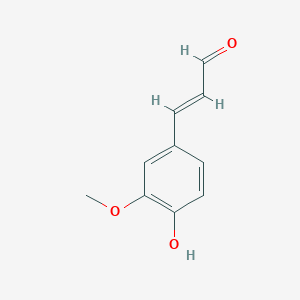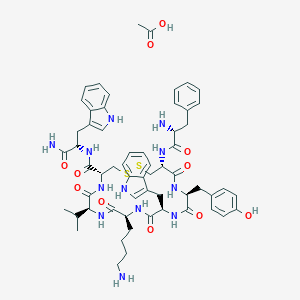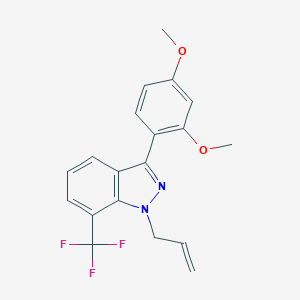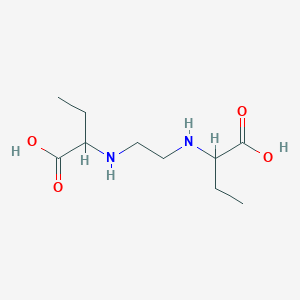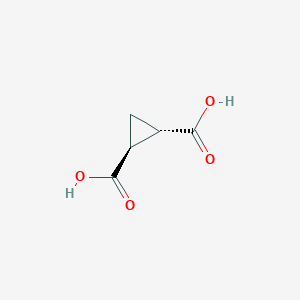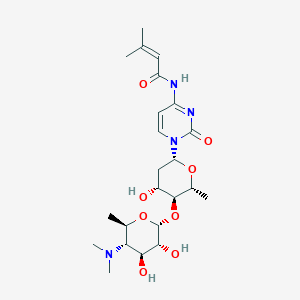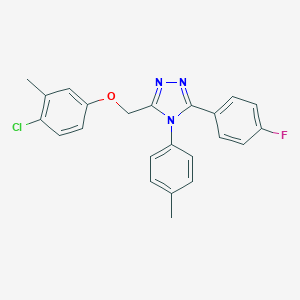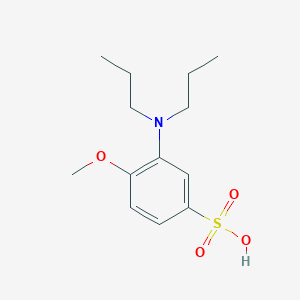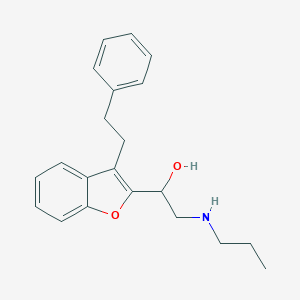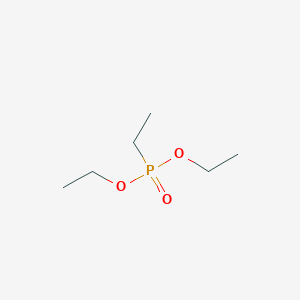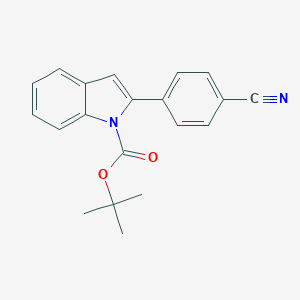
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
説明
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a pyrimidine derivative . It is used to prepare trifluoromethyl (pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists .
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is C5H2ClF3N2 . Its molecular weight is 182.53 g/mol . The InChI string isInChI=1S/C5H2ClF3N2/c6-4-10-2-1-3 (11-4)5 (7,8)9/h1-2H . Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a liquid at room temperature . It has a refractive index of 1.447 and a density of 1.513 g/mL at 25 °C . It has a boiling point of 60 °C at 10 mmHg .科学的研究の応用
Hybrid Catalysts for Pyrimidine Scaffolds Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds employs hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. This process is crucial for developing pharmaceuticals and bioactive molecules due to the pyranopyrimidine core's significance in medicinal chemistry. These scaffolds are synthesized through a one-pot multicomponent reaction, highlighting the evolving synthetic pathways and the catalysts' recyclability (Parmar, Vala, & Patel, 2023).
Trifluoromethylation and Chlorination
Research on CF3SO2Cl as a reagent for forming C–CF3 and C–Cl bonds points towards its application in enhancing the properties of pyrimidine derivatives. This emphasizes the role of chlorination and trifluoromethylation in modifying pyrimidine-based compounds for increased biological activity or for creating specialized molecules with desired chemical properties (Chachignon, Guyon, & Cahard, 2017).
Optical Sensors Development
Pyrimidine derivatives serve as exquisite materials for optical sensors due to their ability to form coordination and hydrogen bonds. These derivatives have been utilized in creating sensors that respond to environmental changes, demonstrating the versatility of pyrimidines in developing biologically relevant and medicinal applications (Jindal & Kaur, 2021).
Environmental Impact and Treatment Technologies
Investigations into the behavior and fate of perfluoroalkyl substances (PFASs) in drinking water treatment reveal that pyrimidine and its derivatives, due to their resistance to degradation, pose challenges in water treatment processes. This underscores the need for developing more efficient removal methods, possibly leveraging the unique properties of pyrimidine compounds (Rahman, Peldszus, & Anderson, 2014).
Medicinal Chemistry of Pyrimidines
Pyrimidine derivatives exhibit a wide range of medicinal activities, including anti-inflammatory and anticancer properties. The structural activity relationships (SARs) of these compounds are studied extensively to develop new therapeutic agents, highlighting the crucial role of pyrimidine chemistry in drug discovery and development (Das et al., 2021; Rashid et al., 2021).
Safety And Hazards
特性
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F3N2O/c7-4(14)2-1-12-5(8)13-3(2)6(9,10)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRSILVUNQWNDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371543 | |
| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |
CAS RN |
154934-99-3 | |
| Record name | 2-Chloro-4-(trifluoromethyl)-5-pyrimidinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154934-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154934-99-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

